![molecular formula C14H13FN6O3 B2920452 2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one CAS No. 2310146-80-4](/img/structure/B2920452.png)
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluoropyrimidine moiety, a piperazine ring, and a dihydropyridazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety: This step involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate nucleophiles under basic conditions to introduce the fluoropyrimidine group.
Piperazine Ring Formation: The next step involves the cyclization of intermediates to form the piperazine ring.
Dihydropyridazinone Core Formation: The final step involves the formation of the dihydropyridazinone core through cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring may interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
Voriconazole: A triazole antifungal medication with a similar fluoropyrimidine structure.
Uniqueness
2-{2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a fluoropyrimidine moiety, a piperazine ring, and a dihydropyridazinone core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable candidate for diverse scientific research applications .
Eigenschaften
IUPAC Name |
2-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O3/c15-10-6-16-14(17-7-10)20-5-4-19(8-13(20)24)12(23)9-21-11(22)2-1-3-18-21/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXABTTCFCHEQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C(=O)C=CC=N2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
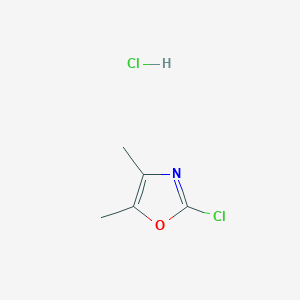
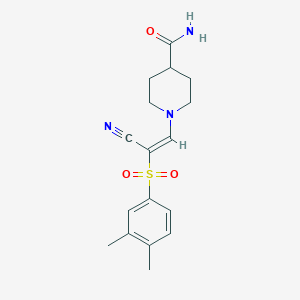
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2920371.png)

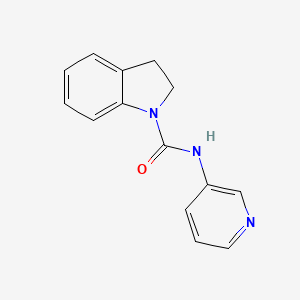
![3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2920374.png)
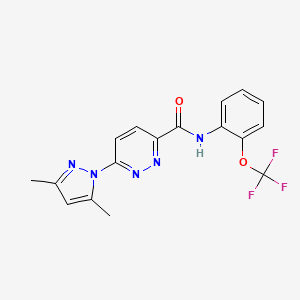
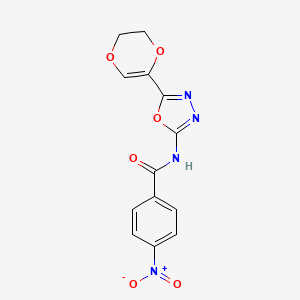

![4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2920382.png)
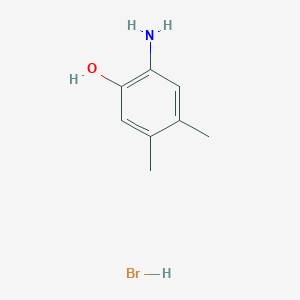
![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)
![{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol](/img/structure/B2920388.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)
